3-Chloro-N-cyclohexyl-N-ethylbenzamide
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Overview
Description
3-Chloro-N-cyclohexyl-N-ethylbenzamide is an organic compound with the molecular formula C15H20ClNO. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position of the benzene ring, and cyclohexyl and ethyl groups attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-N-ethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction as in the laboratory, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The benzene ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: N-cyclohexyl-N-ethylbenzylamine.
Oxidation: Products vary based on the extent of oxidation.
Scientific Research Applications
3-Chloro-N-cyclohexyl-N-ethylbenzamide has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-cyclohexylbenzamide
- 3-Chloro-N-ethylbenzamide
- N-cyclohexyl-N-ethylbenzamide
Uniqueness
Properties
Molecular Formula |
C15H20ClNO |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-N-ethylbenzamide |
InChI |
InChI=1S/C15H20ClNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h6-8,11,14H,2-5,9-10H2,1H3 |
InChI Key |
DVILLGOZMSCQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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